molecular formula C13H8Br2O B1601929 3,4'-Dibromobenzophenone CAS No. 83699-51-8

3,4'-Dibromobenzophenone

Cat. No. B1601929
CAS RN: 83699-51-8
M. Wt: 340.01 g/mol
InChI Key: ZHJZMUSEZIVLML-UHFFFAOYSA-N
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Description

3,4’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It is a derivative of benzophenone, which is a type of aromatic ketone . It is used in the synthesis of high molecular weight poly (p -phenylene) derivatives via palladium-catalyzed polycondensation reaction .


Synthesis Analysis

The synthesis of 3,4’-Dibromobenzophenone can be achieved from 3-Bromofuran and 1,4-Pentadien-3-ol . Another method involves Friedel-Crafts Acylation, where the starting materials consist of 4-bromobenzoyl chloride and bromobenzene, with aluminum chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of 3,4’-Dibromobenzophenone is similar to that of 4,4’-Dibromobenzophenone, which has an average mass of 340.010 Da and a monoisotopic mass of 337.894165 Da . The structure of a similar compound, 3,3’-dibromobenzophenone, has been refined by three-dimensional methods, including anisotropic full-matrix least squares .


Chemical Reactions Analysis

3,4’-Dibromobenzophenone is used in the synthesis of high molecular weight poly (p-phenylene) derivatives through a palladium-catalyzed polycondensation reaction . This suggests that it can participate in complex chemical reactions involving palladium catalysts.

Scientific Research Applications

1. Stereochemistry and Crystallography

  • Application : The structure of 3,3’-dibromobenzophenone has been investigated using new three-dimensional data .
  • Method : The structure was refined by three-dimensional methods, including anisotropic full-matrix least squares .
  • Results : The conformation of isolated molecules of benzophenone, pp ′-dimethoxy benzophenone and 3,3′-dibromobenzophenone have been calculated by semi-empirical methods, and the results are compared with those obtained from X-ray crystallographic investigations on these compounds .

2. Synthesis of High Molecular Weight Poly (p-phenylene) Derivatives

  • Application : 4,4’-Dibromobenzophenone is used in the synthesis of high molecular weight poly (p-phenylene) derivatives through palladium-catalyzed polycondensation reaction .
  • Method : The synthesis is carried out via a palladium-catalyzed polycondensation reaction .
  • Results : The result is high molecular weight poly (p-phenylene) derivatives .

3. Adsorption and Desorption of Volatile Organic Compounds (VOCs)

  • Application : 3,4-diaminobenzophenone (DABP)-functionalized Fe 3 O 4 /AC@SiO 2 (Fe 3 O 4 /AC@SiO 2 @DABP) magnetic nanoparticles (MNPs) synthesized as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene as volatile organic compounds (VOCs) .
  • Method : The Fe 3 O 4 /AC@SiO 2 @DABP MNPs used in adsorption and desorption of benzene and toluene were synthesized by the co-precipitation and sol-gel methods .
  • Results : The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively . After the fifth adsorption and desorption cycles, the Fe 3 O 4 /AC@SiO 2 @DABP MNPs retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .

4. Organic Light-Emitting Diodes (OLEDs)

  • Application : Benzophenone-based derivatives, including 3,4’-Dibromobenzophenone, are used in the development of Organic Light-Emitting Diodes (OLEDs). These OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .
  • Method : The benzophenone core is used in the molecular design of OLED materials. It functions as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing .
  • Results : The use of benzophenone-based compounds in OLEDs has led to the development of thermally activated delayed fluorescent (TADF) emitters. These emitters can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

5. Degradation Product of Bromopropylate

  • Application : 4,4’-Dibromobenzophenone is the main degradation product of bromopropylate in honey .
  • Method : The compound is formed as a result of the degradation of bromopropylate, a pesticide used in beekeeping .
  • Results : The presence of 4,4’-Dibromobenzophenone in honey can be used as an indicator of the use of bromopropylate and its subsequent degradation .

6. Synthesis of Donor-Acceptor-Donor (D-A-D) Derivatives

  • Application : 4,4’-Dibromobenzophenone is used in the synthesis of donor–acceptor–donor (D–A–D) derivatives for Organic Light-Emitting Diodes (OLEDs) .
  • Method : The target compound is obtained through the Buchwald–Hartwig amination reaction of 4,4’-dibromobenzophenone with a 3,6-diphenyl-9H-carbazole donor unit .
  • Results : The synthesized D–A–D derivatives are used in OLED devices, both as host materials and emitters .

Safety And Hazards

3,4’-Dibromobenzophenone should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(3-bromophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJZMUSEZIVLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568106
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dibromobenzophenone

CAS RN

83699-51-8
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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